Cas no 2138437-26-8 (5-(1-Ethoxyethenyl)-4-methylpyridin-3-amine)

5-(1-Ethoxyethenyl)-4-methylpyridin-3-amine is a pyridine derivative featuring an ethoxyethenyl substituent at the 5-position and an amino group at the 3-position. This compound is of interest in synthetic organic chemistry due to its functionalized pyridine core, which serves as a versatile intermediate for pharmaceutical and agrochemical applications. The presence of both an amine and an ethoxyethenyl group enhances its reactivity, enabling selective modifications for the synthesis of more complex heterocyclic systems. Its structural features make it suitable for cross-coupling reactions, nucleophilic substitutions, and other transformations. The compound is typically handled under controlled conditions due to its potential sensitivity to air or moisture.
5-(1-Ethoxyethenyl)-4-methylpyridin-3-amine structure
2138437-26-8 structure
商品名:5-(1-Ethoxyethenyl)-4-methylpyridin-3-amine
CAS番号:2138437-26-8
MF:C10H14N2O
メガワット:178.230962276459
CID:6427973
PubChem ID:165467867

5-(1-Ethoxyethenyl)-4-methylpyridin-3-amine 化学的及び物理的性質

名前と識別子

    • 2138437-26-8
    • 5-(1-ethoxyethenyl)-4-methylpyridin-3-amine
    • EN300-803331
    • 5-(1-Ethoxyethenyl)-4-methylpyridin-3-amine
    • インチ: 1S/C10H14N2O/c1-4-13-8(3)9-5-12-6-10(11)7(9)2/h5-6H,3-4,11H2,1-2H3
    • InChIKey: FLNNAWKCJQTKSW-UHFFFAOYSA-N
    • ほほえんだ: O(CC)C(=C)C1C=NC=C(C=1C)N

計算された属性

  • せいみつぶんしりょう: 178.110613074g/mol
  • どういたいしつりょう: 178.110613074g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 182
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 48.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.4

5-(1-Ethoxyethenyl)-4-methylpyridin-3-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-803331-1.0g
5-(1-ethoxyethenyl)-4-methylpyridin-3-amine
2138437-26-8 95%
1.0g
$986.0 2024-05-21
Enamine
EN300-803331-0.25g
5-(1-ethoxyethenyl)-4-methylpyridin-3-amine
2138437-26-8 95%
0.25g
$906.0 2024-05-21
Enamine
EN300-803331-0.1g
5-(1-ethoxyethenyl)-4-methylpyridin-3-amine
2138437-26-8 95%
0.1g
$867.0 2024-05-21
Enamine
EN300-803331-2.5g
5-(1-ethoxyethenyl)-4-methylpyridin-3-amine
2138437-26-8 95%
2.5g
$1931.0 2024-05-21
Enamine
EN300-803331-0.5g
5-(1-ethoxyethenyl)-4-methylpyridin-3-amine
2138437-26-8 95%
0.5g
$946.0 2024-05-21
Enamine
EN300-803331-5.0g
5-(1-ethoxyethenyl)-4-methylpyridin-3-amine
2138437-26-8 95%
5.0g
$2858.0 2024-05-21
Enamine
EN300-803331-0.05g
5-(1-ethoxyethenyl)-4-methylpyridin-3-amine
2138437-26-8 95%
0.05g
$827.0 2024-05-21
Enamine
EN300-803331-10.0g
5-(1-ethoxyethenyl)-4-methylpyridin-3-amine
2138437-26-8 95%
10.0g
$4236.0 2024-05-21

5-(1-Ethoxyethenyl)-4-methylpyridin-3-amine 関連文献

5-(1-Ethoxyethenyl)-4-methylpyridin-3-amineに関する追加情報

Introduction to 5-(1-Ethoxyethenyl)-4-methylpyridin-3-amine (CAS No. 2138437-26-8)

5-(1-Ethoxyethenyl)-4-methylpyridin-3-amine (CAS No. 2138437-26-8) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyridine derivatives and has shown promising potential in various therapeutic applications, particularly in the treatment of neurological disorders and cancer. The unique structural features of this molecule, including the ethoxyethenyl and methyl substituents, contribute to its distinct biological activities and pharmacological properties.

The chemical structure of 5-(1-Ethoxyethenyl)-4-methylpyridin-3-amine is characterized by a pyridine ring with a 1-ethoxyethenyl group at the 5-position and a methyl group at the 4-position. The presence of these functional groups imparts specific chemical and physical properties to the molecule, making it an attractive candidate for further investigation in drug discovery and development. Recent studies have highlighted the importance of these substituents in modulating the compound's interactions with biological targets, such as receptors and enzymes.

In terms of its synthesis, 5-(1-Ethoxyethenyl)-4-methylpyridin-3-amine can be prepared through a series of well-defined chemical reactions. One common approach involves the reaction of 4-methylpyridine-3-carbonitrile with an appropriate ethoxyethenyl reagent, followed by reduction to form the final amine product. This synthetic route has been optimized to achieve high yields and purity, making it suitable for large-scale production and pharmaceutical applications.

The biological activity of 5-(1-Ethoxyethenyl)-4-methylpyridin-3-amine has been extensively studied in both in vitro and in vivo models. Research has shown that this compound exhibits potent anti-inflammatory and neuroprotective effects, which are attributed to its ability to modulate key signaling pathways involved in inflammation and neurodegeneration. For instance, it has been demonstrated that 5-(1-Ethoxyethenyl)-4-methylpyridin-3-amine can inhibit the activation of microglia, a type of immune cell in the brain that plays a crucial role in neuroinflammatory processes.

In addition to its anti-inflammatory properties, 5-(1-Ethoxyethenyl)-4-methylpyridin-3-amine has also shown promise as an anticancer agent. Preclinical studies have indicated that this compound can induce apoptosis in cancer cells by targeting specific molecular pathways, such as the PI3K/AKT signaling pathway. These findings suggest that 5-(1-Ethoxyethenyl)-4-methylpyridin-3-amine may have potential as a therapeutic agent for treating various types of cancer, particularly those that are resistant to conventional therapies.

The pharmacokinetic profile of 5-(1-Ethoxyethenyl)-4-methylpyridin-3-amine has been evaluated in animal models, revealing favorable absorption, distribution, metabolism, and excretion (ADME) properties. The compound exhibits good oral bioavailability and a long half-life, which are desirable characteristics for a drug candidate. Furthermore, toxicological studies have shown that 5-(1-Ethoxyethenyl)-4-methylpyridin-3-amine is well-tolerated at therapeutic doses, with no significant adverse effects observed.

The potential therapeutic applications of 5-(1-Ethoxyethenyl)-4-methylpyridin-3-amine are not limited to neurological disorders and cancer. Recent research has also explored its use in other areas, such as cardiovascular disease and diabetes. For example, studies have shown that this compound can improve insulin sensitivity and reduce oxidative stress in diabetic models, suggesting its potential as an adjunct therapy for metabolic disorders.

In conclusion, 5-(1-Ethoxyethenyl)-4-methylpyridin-3-amine (CAS No. 2138437-26-8) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and favorable biological properties make it an attractive candidate for further development as a novel drug candidate. Ongoing research continues to uncover new insights into the mechanisms of action and potential clinical uses of this compound, paving the way for its future application in medicine.

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